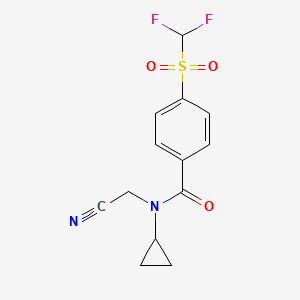

2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

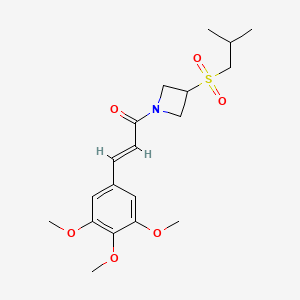

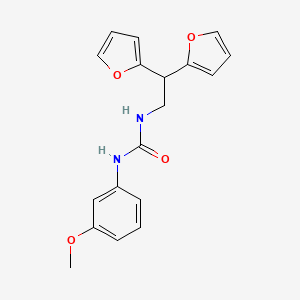

“2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves several steps . The yield of the synthesized compound was 60%, with a melting point of 200–202 °C . The compound was characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis

The molecular structure of “2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

2-Aminothiazoles, including the compound , have been utilized as starting materials for synthesizing heterocyclic analogues with significant antibacterial properties. They have shown effectiveness against multidrug-resistant strains, with some compounds demonstrating minimum inhibitory concentrations (MIC) values indicating potential as therapeutic agents .

Antifungal Activity

These compounds also exhibit antifungal potential. For instance, certain derivatives have shown inhibitory effects against fungi like Candida glabrata and Candida albicans, with zones of inhibition comparable to or greater than standard antifungal drugs such as nystatin .

Anti-HIV Properties

The thiazole moiety is a key feature in several anti-HIV medications. The structural versatility of 2-aminothiazoles allows for the development of analogues that can inhibit the replication of HIV, offering a pathway for new drug development .

Antioxidant Effects

Thiazole derivatives have demonstrated antioxidant activities, which are crucial in protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .

Antitumor and Cytotoxic Activity

2-Aminothiazoles have been explored for their antitumor and cytotoxic effects. Some compounds have shown selective action against cancer cell lines, such as glioblastoma and melanoma, indicating their potential in cancer therapy .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of 2-aminothiazoles make them candidates for the development of new pain relief and anti-inflammatory drugs. These applications are particularly important for conditions where inflammation is a primary symptom .

Neuroprotective Potential

Due to their structural similarity to compounds found in Vitamin B1, which is essential for nervous system function, 2-aminothiazoles may have neuroprotective properties. This opens up research avenues in neurodegenerative diseases and cognitive disorders .

Antimicrobial Resistance Modulation

2-Aminothiazoles have been studied for their role in combating antimicrobial resistance. By inhibiting key bacterial enzymes, they can potentially reverse resistance mechanisms, making them valuable in the ongoing fight against drug-resistant infections .

Wirkmechanismus

- Thiazoles, in general, have been found in various biologically active molecules. For instance, sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) contain thiazole rings .

- Considering its thiazole structure, it may participate in electrophilic or nucleophilic substitutions at specific positions (e.g., C-5 and C-2 atoms) within the ring .

- Thiazoles are known to play roles in energy metabolism (e.g., Vitamin B1 or thiamine contains a thiazole ring) and neurotransmitter synthesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Eigenschaften

IUPAC Name |

2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-7-3-4-10(17-2)8(5-7)14-12-15-9(6-18-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNOLHNJKXFMMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2359526.png)

![N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2359528.png)

![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)